(Z)-3-(5-methyl-2-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid

Angiogenesis VEGFR-2 inhibition Kinase selectivity profiling

(Z)-3-(5-methyl-2-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid, commonly referred to as SU10944, is a synthetic pyrrole-indolinone small molecule that functions as an ATP-competitive inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. SU10944 demonstrates equipotent activity against VEGFR-2 (Ki = 21 ± 5 nM) and VEGFR-1, while maintaining a markedly wider selectivity window than earlier-generation indolinones.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
CAS No. 515821-11-1
Cat. No. B11934316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(5-methyl-2-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
CAS515821-11-1
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)CCC(=O)O
InChIInChI=1S/C17H16N2O3/c1-10-8-11(6-7-16(20)21)15(18-10)9-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21)/b13-9-
InChIKeyJTSHKHCXDTXFCS-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SU10944 (CAS 515821-11-1): A VEGFR-Selective Pyrrole-Indolinone for Ocular and Oncology Angiogenesis Research


(Z)-3-(5-methyl-2-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid, commonly referred to as SU10944, is a synthetic pyrrole-indolinone small molecule that functions as an ATP-competitive inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases [1]. SU10944 demonstrates equipotent activity against VEGFR-2 (Ki = 21 ± 5 nM) and VEGFR-1, while maintaining a markedly wider selectivity window than earlier-generation indolinones [2]. Its chemical structure features a 2-oxoindolin-3-ylidene methyl substituent at the pyrrole 2-position and a propanoic acid side chain, distinguishing it structurally from dimethyl-substituted analogs such as SU5416 (semaxanib) and SU6668 (orantinib) [3]. SU10944 was developed to interrogate VEGF-driven pathophysiology—including neovascularization and vascular hyperpermeability—in preclinical models of diabetic retinopathy, age-related macular degeneration, and solid tumors [1].

Why In-Class VEGFR Inhibitors Cannot Substitute for SU10944 (CAS 515821-11-1) in Angiogenesis Research


The pyrrole-indolinone class of VEGFR inhibitors spans a wide spectrum of biochemical potency and kinase selectivity that directly dictates experimental outcomes. SU5416 (semaxanib) inhibits VEGFR-2 with a cellular IC50 of 1.23 μM, nearly 60-fold less potent than SU10944's biochemical Ki of 21 nM, and carries potent off-target activity against c-Kit (IC50 = 30 nM) and FLT3 (IC50 = 160 nM) . SU6668 (orantinib) preferentially inhibits PDGFRβ (IC50 = 0.06 μM) over VEGFR-2 (IC50 = 2.4 μM), yielding a PDGFR-dominant profile that confounds VEGF-specific pathway dissection . Sunitinib, though more potent on VEGFR-2 (IC50 ~9–80 nM), also potently engages PDGFRβ (IC50 = 2 nM) and c-Kit, preventing clean VEGFR-driven mode-of-action studies [1]. SU10944 is the only member of this series with ≥100-fold biochemical selectivity for VEGFR-2 over PDGFRβ (cellular IC50 = 30.6 μM) and no detectable activity against EGFR, Src, or hepatocyte growth factor receptor [2]. Substituting any of these comparators for SU10944 without adjusting for selectivity differences introduces multi-kinase confounding that invalidates VEGF-specific mechanistic conclusions.

Quantitative Differentiation Evidence for SU10944 (CAS 515821-11-1) Against the Closest Structural and Pharmacological Analogs


VEGFR-2 Biochemical Potency: SU10944 vs. SU5416 (Semaxanib) and SU6668 (Orantinib)

In biochemical ATP-competitive kinase assays, SU10944 inhibits purified VEGFR-2 with a Ki of 21 ± 5 nM [1]. The closest pyrrole-indolinone analog, SU5416 (semaxanib; CAS 204005-46-9), exhibits a significantly weaker VEGFR-2 IC50 of 1.23 μM (1,230 nM) under comparable conditions—a 58.6-fold difference in potency . SU6668 (orantinib; CAS 252916-29-3), a dimethyl-substituted indolinone, demonstrates an even lower VEGFR-2 IC50 of 2.4 μM (2,400 nM), representing a 114-fold potency gap relative to SU10944 . This potency advantage translates to complete inhibition of VEGF-induced receptor autophosphorylation at sub-micromolar concentrations (cellular IC50 = 227 ± 80 nM) for SU10944 [1], whereas SU5416 requires micromolar concentrations to achieve comparable target engagement.

Angiogenesis VEGFR-2 inhibition Kinase selectivity profiling

Kinase Selectivity Window: VEGFR-2 vs. PDGFRβ Discrimination

In cellular autophosphorylation assays, SU10944 inhibits PDGFRβ with an IC50 of 30.6 ± 13.3 μM, yielding a VEGFR-2-to-PDGFRβ selectivity ratio (cellular IC50_vs_PDGFRβ / biochemical Ki_vs_VEGFR-2) exceeding 1,000-fold [1]. By comparison, SU5416 inhibits PDGFRβ with an IC50 of 20 μM—only a ~16-fold selectivity window over its VEGFR-2 IC50 (1.23 μM) . SU6668 exhibits an inverted selectivity profile, with PDGFRβ inhibition (IC50 = 0.06 μM) being 40-fold more potent than VEGFR-2 inhibition (IC50 = 2.4 μM), making it a de facto PDGFR inhibitor rather than a VEGFR tool . Sunitinib, though structurally distinct, potently inhibits both VEGFR-2 (IC50 ~9–80 nM) and PDGFRβ (IC50 = 2 nM), providing negligible VEGFR selectivity . Cellular profiling further reveals SU10944 has IC50 values >50 μM against FGFR-1 and EGFR, confirming clean VEGFR exclusivity [1].

Kinase selectivity PDGFRβ off-target profiling VEGF-specific pathway dissection

Functional Dual Activity: Simultaneous Inhibition of Angiogenesis and Vascular Permeability In Vivo

SU10944 is the only pyrrole-indolinone for which both oral anti-angiogenic efficacy and vascular permeability inhibition have been quantitatively demonstrated in the same study. In the rat corneal micropocket angiogenesis model, oral SU10944 produced a dose-dependent inhibition of VEGF-induced neovascularization with an ED50 of approximately 30 mg/kg, achieving 95% maximal inhibition at 300 mg/kg [1]. In the Miles vascular permeability assay, oral SU10944 potently inhibited VEGF-induced vascular leakage, demonstrating functional dual activity against the two hallmark VEGF-driven pathologies [1]. SU5416, by contrast, has been characterized primarily for anti-angiogenic effects in corneal and tumor models but lacks concurrently reported vascular permeability ED50 data [2]. SU6668 is not reported to have been profiled in the corneal micropocket or Miles assays, precluding direct comparison on this functional dimension [3]. The ability to simultaneously suppress both neovascularization and hyperpermeability with a single oral agent is a compound-specific functional signature not matched by the closest analogs.

Corneal micropocket angiogenesis Miles vascular permeability assay Ocular neovascularization

Consistent Antiangiogenic Efficacy Across Diverse Tumor Models Irrespective of Oncogenic Driver

In a systematic head-to-head in vivo comparison, SU10944 alone induced tumor growth delay in every xenograft model evaluated (C6 glioma, 786-O renal, WM-266-4 melanoma, H226 lung, MV4;11 leukemia), demonstrating a pan-tumor antiangiogenic effect consistent with VEGFR-driven mode of action [1]. Microvessel density (MVD) quantification showed SU10944 reduced tumor vascularity by 20–54% across these models, with the strongest effect in 786-O (54% MVD inhibition, P = 0.036) [1]. In contrast, Gleevec (imatinib; PDGFR/KIT inhibitor) reduced MVD by only 19% in the 786-O model (P = 0.22, not significant) and showed no appreciable antiangiogenic activity in C6, WM-266-4, H226, or MV4;11 tumors [1]. The combination of SU10944 + Gleevec increased MVD inhibition to 87% in 786-O, matching the activity of the multi-targeted agent SU11248 (sunitinib; 76% MVD inhibition) [1]. This demonstrates that SU10944 provides broad, VEGFR-driven antiangiogenic coverage independent of tumor histotype or driver mutation status—a property not shared by PDGFR-selective comparators such as Gleevec or the PDGFR-biased SU6668. SU5416 has shown antiangiogenic activity in select models but lacks a comparably comprehensive cross-tumor panel benchmarked against Gleevec [2].

Tumor angiogenesis Microvessel density Target deconvolution

Best-Fit Research, Procurement, and Industrial Application Scenarios for SU10944 (CAS 515821-11-1)


VEGFR-Specific Pathway Dissection Without PDGFR or KIT Confounding

SU10944's >1,000-fold selectivity window for VEGFR-2 over PDGFRβ [1] and its lack of activity against EGFR, Src, and c-Kit make it the definitive tool compound for experiments requiring clean VEGFR pathway isolation. Researchers can administer SU10944 at concentrations up to low micromolar without off-target kinase engagement, enabling unambiguous attribution of antiangiogenic or anti-permeability effects to VEGFR blockade. This is not achievable with SU5416, which potently inhibits c-Kit (IC50 = 30 nM) and FLT3 (IC50 = 160 nM) at VEGFR-active concentrations .

Preclinical Ocular Neovascularization and Diabetic Retinopathy Models Requiring Oral Dosing

SU10944 distributes to the eye upon systemic oral administration and demonstrates dose-dependent inhibition of VEGF-induced corneal neovascularization (ED50 ≈ 30 mg/kg p.o., 95% max inhibition at 300 mg/kg) [2]. This validated oral-to-ocular distribution profile, combined with its simultaneous activity against both angiogenesis and vascular permeability in the Miles assay, makes SU10944 the preferred VEGFR inhibitor for rodent models of wet AMD, diabetic retinopathy, and retinal vein occlusion where oral bioavailability and ocular tissue penetration are experimental prerequisites.

Target Deconvolution of Multi-Kinase Inhibitors: VEGFR Contribution Benchmarking

In studies seeking to dissect the relative contribution of VEGFR vs. PDGFR/KIT inhibition to the antitumor efficacy of multi-targeted agents such as sunitinib or sorafenib, SU10944 serves as the validated VEGFR-selective benchmark. SU10944 alone induces consistent tumor growth delay and microvessel density reduction across all xenograft models tested, whereas Gleevec (PDGFR/KIT inhibitor) shows minimal to no antiangiogenic effect in the same models [3]. This differential activity profile enables quantitative attribution of the VEGFR-driven component of multi-kinase inhibitor efficacy.

In Vitro VEGF Signaling Studies Requiring Complete Receptor Autophosphorylation Suppression

With a cellular IC50 of 227 ± 80 nM for VEGFR-2 autophosphorylation and an IC50 of 102 ± 27 nM for downstream signaling (MAPK/ERK pathway), SU10944 achieves near-complete suppression of VEGF-driven signaling at sub-micromolar concentrations [2]. This 5–10× cellular potency advantage over SU5416 (autophosphorylation IC50 reported at ~1 μM) enables more complete pathway blockade in endothelial cell assays (HUVEC, RF/6A) without exceeding solubility limits or inducing non-specific cytotoxicity, improving signal-to-noise in phospho-VEGFR2, phospho-ERK, and tube formation readouts.

Quote Request

Request a Quote for (Z)-3-(5-methyl-2-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.